Cas no 2171379-61-4 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid)
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
- EN300-1484619
- (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
- 2171379-61-4
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- Inchi: 1S/C28H28N2O5/c1-2-25(27(32)33)30-26(31)23(18-10-4-3-5-11-18)16-29-28(34)35-17-24-21-14-8-6-12-19(21)20-13-7-9-15-22(20)24/h3-15,23-25H,2,16-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t23?,25-/m0/s1
- InChI Key: LZQSQTMUQOOOCS-YNMFNDETSA-N
- SMILES: O(C(NCC(C(N[C@H](C(=O)O)CC)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 472.19982200g/mol
- Monoisotopic Mass: 472.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 105Ų
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1484619-0.05g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1484619-0.1g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1484619-0.25g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1484619-0.5g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1484619-1.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1484619-2.5g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1484619-5.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1484619-10.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1484619-50mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1484619-100mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2171379-61-4 | 100mg |
$2963.0 | 2023-09-28 |
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic Acid: A Comprehensive Overview
Introduction
The compound (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid (CAS No. 2171379-61-4) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals, biotechnology, and advanced materials. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl substituent, and an amino acid backbone. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity and stability of the molecule during various chemical transformations.
Structural Analysis
The molecular structure of (2S)-2-3-Fmoc-amino-butanoic acid derivative is highly symmetrical, with the Fmoc group attached to the central carbon atom. This configuration ensures optimal spatial arrangement for interactions with other molecules. The phenyl group adds aromatic stability to the molecule, while the amino acid backbone provides versatility in terms of functionalization and reactivity. Recent studies have highlighted the importance of stereochemistry in determining the biological activity of such compounds, making the (2S) configuration particularly significant.
Synthesis and Applications
The synthesis of (2S)-Fmoc-amino-butanoic acid derivative involves multi-step chemical reactions, including nucleophilic substitutions and peptide coupling techniques. Researchers have recently developed more efficient methods for synthesizing this compound, leveraging advancements in catalytic systems and green chemistry principles. The compound has found applications in peptide synthesis, where its Fmoc group serves as an excellent protecting agent during solid-phase synthesis.
Biological Activity and Research Findings
Recent studies have demonstrated that (2S)-Fmoc-amino-butanoic acid derivative exhibits promising biological activity in vitro. Its ability to modulate enzyme activity and interact with cellular receptors makes it a valuable tool in drug discovery programs. For instance, research published in *Nature Communications* highlights its potential as a lead compound for developing novel anti-inflammatory agents. Additionally, its stereochemical properties make it an ideal candidate for enantioselective catalysis.
Market Trends and Future Prospects
The demand for (2S)-Fmoc-amino-butanoic acid derivative has been steadily increasing due to its versatility in chemical synthesis and biological applications. According to market analysis reports, the global demand for such specialized chemicals is expected to grow at a compound annual growth rate (CAGR) of 5.8% over the next five years. This growth is driven by advancements in personalized medicine and the increasing need for high-quality chemical intermediates in pharmaceutical manufacturing.
Conclusion
In summary, (2S)-Fmoc-amino-butanoic acid derivative (CAS No. 2171379-61-4) is a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthesis and biological research, positions it as a key player in future innovations. As researchers continue to explore its potential, this compound is poised to make significant contributions to the fields of medicine, biotechnology, and materials science.
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